1-(3-(4-bromophenyl)-2,2-difluorocyclopropyl)-N-methylmethanamine
CAS No.:
Cat. No.: VC20133950
Molecular Formula: C11H12BrF2N
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrF2N |
|---|---|
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | 1-[3-(4-bromophenyl)-2,2-difluorocyclopropyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C11H12BrF2N/c1-15-6-9-10(11(9,13)14)7-2-4-8(12)5-3-7/h2-5,9-10,15H,6H2,1H3 |
| Standard InChI Key | KIPZLUCINIPOFA-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1C(C1(F)F)C2=CC=C(C=C2)Br |
Introduction
1-(3-(4-bromophenyl)-2,2-difluorocyclopropyl)-N-methylmethanamine is a complex organic compound featuring a unique molecular structure. It includes a bromophenyl group and a difluorocyclopropyl moiety, making it of interest in medicinal chemistry and materials science. The compound's molecular formula is C11H12BrF2N, with a molecular weight of 276.12 g/mol.
Synthesis and Characterization
The synthesis of 1-(3-(4-bromophenyl)-2,2-difluorocyclopropyl)-N-methylmethanamine typically involves palladium-catalyzed reactions. These methods allow for the controlled synthesis of the compound with high purity. The characterization of this compound involves various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Potential Applications
This compound has potential applications in various fields, particularly in medicinal chemistry. Its unique structure suggests it could exhibit significant biological activity, making it a candidate for further pharmacological investigation. Similar compounds have shown promise in drug development due to their ability to interact with biological targets effectively.
Research Findings
Research on compounds with similar structures indicates they often exhibit significant biological activity. This makes 1-(3-(4-bromophenyl)-2,2-difluorocyclopropyl)-N-methylmethanamine a promising candidate for therapeutic applications. Interaction studies focusing on this compound are essential for understanding its biological mechanisms and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-(4-bromophenyl)-2,2-difluorocyclopropyl)-N-methylmethanamine. These include:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-bromophenyl)-4,4,4-trifluorobutan-1-one | Contains trifluoromethyl group; potential for different reactivity. | Different biological activity profile due to the trifluoromethyl group. |
| 1-(3-bromophenyl)(2,2-difluorocyclopropyl)methanone | Similar cyclopropyl structure; used in similar applications. | Exhibits similar reactivity patterns but lacks the N-methylmethanamine group. |
| 1-(bromomethyl)-3-(4-fluorophenoxy)benzene | Contains bromine and fluorine; different biological activity profile. | Different structural arrangement leading to distinct biological interactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume